2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
Overview
Description
2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring and a nitrophenyl group.
Mechanism Of Action
The exact mechanism of action of 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its antibacterial and antifungal effects by inhibiting the activity of enzymes involved in cell wall synthesis. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical And Physiological Effects
2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have a low toxicity profile in vitro.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole in lab experiments is its low toxicity profile. This makes it a suitable candidate for in vitro studies. However, one limitation is its limited solubility in water, which may make it difficult to use in some experiments.
Future Directions
There are several future directions for the study of 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole. One potential direction is to investigate its potential use as a fluorescent probe for the detection of nitric oxide in biological systems. Another potential direction is to study its potential use in combination with other antibacterial or antifungal agents to enhance their efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the field of medicine.
Scientific Research Applications
2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole has been studied for its potential applications in various fields. In the field of medicine, it has been investigated for its antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems.
properties
IUPAC Name |
2-(chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3/c1-6-4-7(2-3-8(6)14(15)16)10-13-12-9(5-11)17-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSDFOQGUVRPGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382029 | |
Record name | 2-(chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole | |
CAS RN |
298187-48-1 | |
Record name | 2-(chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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